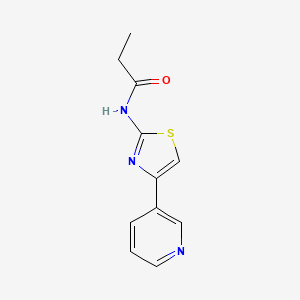

![molecular formula C13H14ClN5OS B2728412 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide CAS No. 876892-31-8](/img/structure/B2728412.png)

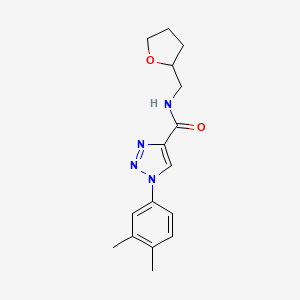

2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance or state (solid, liquid, gas) at room temperature.

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the specific reactions used, the reagents and conditions required, and the mechanism of the reaction.Molecular Structure Analysis

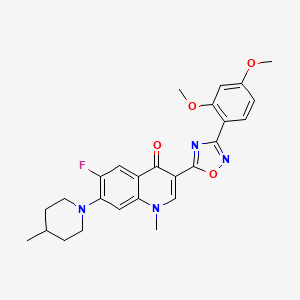

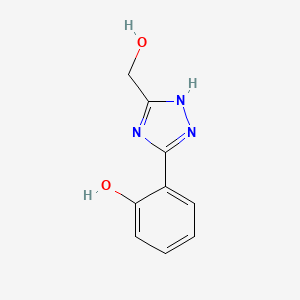

Molecular structure analysis involves understanding the three-dimensional arrangement of the atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications

Synthesis and Chemical Properties

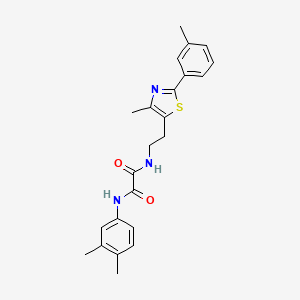

The compound 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide, due to its complex structure, has been the focus of various synthetic and chemical property studies. Intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides has been investigated, leading to the synthesis of pyridin-2(1H)-ones, highlighting the chemical reactivity and potential applications of related structures in medicinal chemistry and drug design (Savchenko et al., 2020). Moreover, research into the halogenation of similar acetamide compounds has provided insights into their electrophilic nature and potential for further functionalization (Jordan & Markwell, 1978).

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated the effect of hydrogen bonding on self-assembly processes, revealing potential applications in the development of novel materials with designed properties. These complexes have also shown significant antioxidant activity, suggesting their utility in medicinal and pharmacological research (Chkirate et al., 2019).

Antimicrobial and Antifungal Agents

New derivatives synthesized from 2-cyano-N-(tetrahydrocarbazole)acetamide and related structures have been evaluated for their antimicrobial activity, offering insights into the development of new antimicrobial and antifungal agents. This research underlines the therapeutic potential of such compounds in addressing resistant strains of bacteria and fungi (Baviskar et al., 2013).

Metabolism and Pharmacokinetics

Studies on the metabolism of related acetamidothiazoles and chloroacetamide herbicides in biological systems have provided valuable information on their metabolic pathways, bioavailability, and potential toxicological profiles. This research is crucial for understanding the pharmacokinetics and safety profiles of pharmaceutical compounds before their clinical application (Chatfield & Hunter, 1973).

Safety And Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions that should be taken when handling the compound.

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made to the synthesis process.

I hope this general information is helpful. For more specific information about “2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide”, I would recommend consulting a chemical database or a chemist.

properties

IUPAC Name |

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN5OS/c1-3-6-15-12(20)8-21-13-16-17-18-19(13)10-5-4-9(2)11(14)7-10/h3-5,7H,1,6,8H2,2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTFOMXGVUWVRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NCC=C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2728329.png)

![3-Phenyl-octahydropyrano[4,3-b]pyrrole](/img/structure/B2728331.png)

![2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2728332.png)

![2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2728343.png)

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2728347.png)

![2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole](/img/structure/B2728349.png)

![6-Ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2728350.png)